molecular formula C15H16NNaO4 B10762633 Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate

Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate

Cat. No.: B10762633
M. Wt: 297.28 g/mol
InChI Key: BMSZSJMGNZHKRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate involves several steps. One common method starts with the reaction of 1-methyl-5-(4-methylbenzoyl)pyrrole with acetic acid to form the corresponding acetic acid derivative. This is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the starting materials are combined under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate involves the inhibition of prostaglandin synthetase, an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting this enzyme, the compound reduces the levels of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate is unique due to its specific chemical structure, which provides a balance of efficacy and safety in treating inflammatory conditions. Its molecular configuration allows for effective inhibition of prostaglandin synthesis with relatively fewer side effects compared to some other NSAIDs .

Properties

Molecular Formula

C15H16NNaO4

Molecular Weight

297.28 g/mol

IUPAC Name

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate

InChI

InChI=1S/C15H15NO3.Na.H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;/h3-8H,9H2,1-2H3,(H,17,18);;1H2/q;+1;/p-1

InChI Key

BMSZSJMGNZHKRE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.